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molecular formula C8H5NO3 B1341959 1,3-Benzoxazole-7-carboxylic acid CAS No. 208772-24-1

1,3-Benzoxazole-7-carboxylic acid

Cat. No. B1341959
M. Wt: 163.13 g/mol
InChI Key: JHTQTAYWCUAENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (12.5 mmol) in trimethyl orthoformate (19.2 mL) is heated to reflux for 20 h and concentrated in vacuo. The residue is washed three times with hot MeOH, the filtrates are combined and the solvent is removed in vacuo to give the desired product which is used without further purification. 1H-NMR (DMSO-d6): δ=13.4 (bs, 1H); 8.87 (s, 1H); 8.08 (d, J=8.0 Hz, 1H); 7.96 (d, J=7.5 Hz, 1H); 7.52 (t, J=7.9 Hz, 1H).
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH:12](OC)(OC)OC>>[O:11]1[C:3]2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
12.5 mmol
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)O
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue is washed three times with hot MeOH
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=C1C(=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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